6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo is a synthetic organic molecule belonging to the indole family This compound is characterized by its unique structure, which includes two bromine atoms and two hexyldecyl side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo typically involves multi-step organic reactions. The starting materials are often commercially available indole derivatives. The synthetic route includes:
Bromination: Introduction of bromine atoms into the indole ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: Attachment of hexyldecyl side chains through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Condensation: Formation of the indol-2-one structure through condensation reactions, often involving the use of acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo: can be compared with other indole derivatives:
(3E)-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one: Similar structure but lacks one bromine atom.
(3E)-6-chloro-3-[6-chloro-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one: Chlorine atoms instead of bromine.
(3E)-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-octyldecyl)indol-2-one: Different alkyl side chains.
The uniqueness of This compound lies in its specific combination of bromine atoms and hexyldecyl side chains, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72Br2N2O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-51-43-33-39(49)29-31-41(43)45(47(51)53)46-42-32-30-40(50)34-44(42)52(48(46)54)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3/b46-45+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEPOMMRUTXNGO-XVIFHXHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.